3,3-Difluoro Motif Modulates Basicity and Lipophilicity
The gem-difluoro substitution in the piperidine ring of 5-amino-3,3-difluoropiperidine-1-carboxylate derivatives, such as the target compound, directly impacts key physicochemical parameters relevant to drug design. A systematic study of fluorinated saturated heterocyclic amines demonstrates that the number of fluorine atoms and their distance from the basic nitrogen center are primary factors determining a compound's basicity (pKa) and lipophilicity (LogP) [1]. While specific data for the exact Boc-protected derivative is not detailed in the abstract, the class-level effect of the 3,3-difluoro motif is well-established: it significantly lowers the pKa of the piperidine nitrogen and alters LogP compared to non-fluorinated analogs. This is a crucial differentiator for procurement, as selecting the non-fluorinated piperidine analog would result in a building block with markedly different solubility and permeability properties.
| Evidence Dimension | Basicity (pKa) and Lipophilicity (LogP) modulation |
|---|---|
| Target Compound Data | pKa and LogP values for 3,3-difluoropiperidine derivatives are affected considerably by the gem-difluoro group [1]. |
| Comparator Or Baseline | Non-fluorinated piperidine analogs |
| Quantified Difference | The difference is qualitative (significant lowering of pKa, alteration of LogP) and is described as a class effect [1]. Exact numerical values for the specific target compound are not provided in the cited abstract. |
| Conditions | Experimental measurement of pKa and LogP for a series of mono- and difluorinated heterocyclic amines [1]. |
Why This Matters
Procuring a building block with predictable and advantageous physicochemical properties, such as modulated basicity and lipophilicity, is essential for rational drug design and optimizing a candidate's pharmacokinetic profile.
- [1] Melnykov, K. P., Nazar, K., Smyrnov, O., Skreminskyi, A., Pavlenko, S., Klymenko-Ulianov, O., ... & Grygorenko, O. O. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383. View Source
